

Application Notes and Protocols: Synthesis of Methyl 6-acetoxyangolensate from Angolensic Acid

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Compound of Interest

Compound Name: *Methyl 6-acetoxyangolensate*

Cat. No.: *B1181511*

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Introduction

Methyl 6-acetoxyangolensate is a derivative of angolensic acid, a naturally occurring tetrnortriterpenoid found in plants of the Meliaceae family. While the parent compound, methyl angolensate, has been studied for various biological activities, including anti-ulcer and spasmolytic effects, its derivatives are of interest for structure-activity relationship studies in drug discovery programs.^[1] This document provides a detailed protocol for the laboratory-scale synthesis of **Methyl 6-acetoxyangolensate**, starting from a putative precursor, 6-hydroxyangolensic acid. The synthesis involves a two-step process: the methylation of the carboxylic acid group followed by the acetylation of the hydroxyl group.

It is important to note that the readily available literature primarily describes methyl angolensate, which does not possess a hydroxyl group at the 6-position. However, the existence of a "Methyl 6-hydroxyangolensate" is documented in chemical databases, suggesting that hydroxylated congeners of angolensic acid exist.^[2] For the purpose of this protocol, we will assume the starting material is 6-hydroxyangolensic acid.

Proposed Synthetic Route

The synthesis of **Methyl 6-acetoxyangolensate** from 6-hydroxyangolensic acid is proposed to proceed via a two-step reaction sequence:

- Esterification: The carboxylic acid functionality of 6-hydroxyangolensic acid is selectively methylated to yield Methyl 6-hydroxyangolensate.
- Acetylation: The hydroxyl group at the C-6 position of Methyl 6-hydroxyangolensate is then acetylated to afford the final product, **Methyl 6-acetoxyangolensate**.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-hydroxyangolensate

This protocol describes the methylation of the carboxylic acid group of 6-hydroxyangolensic acid using trimethylsilyldiazomethane (TMS-diazomethane), a safer alternative to diazomethane.

Materials:

- 6-hydroxyangolensic acid
- Anhydrous Toluene
- Anhydrous Methanol
- Trimethylsilyldiazomethane (2.0 M solution in hexanes)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 6-hydroxyangolensic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (4:1 v/v), add TMS-diazomethane (1.2 eq, 2.0 M solution in hexanes) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- Carefully quench the excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
- Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure Methyl 6-hydroxyangolensate.

Protocol 2: Synthesis of Methyl 6-acetoxyangolensate

This protocol details the acetylation of the hydroxyl group of Methyl 6-hydroxyangolensate.

Materials:

- Methyl 6-hydroxyangolensate
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine
- Acetic Anhydride
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- 1 M Hydrochloric acid (HCl)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve Methyl 6-hydroxyangolensate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add anhydrous pyridine (3.0 eq), followed by acetic anhydride (2.0 eq) and a catalytic amount of DMAP.
- Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed (typically 2-4 hours).
- Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **Methyl 6-acetoxyangolensate**.

Data Presentation

Table 1: Summary of Reaction Conditions

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)
1	Methylation	6-hydroxyangolensic acid, TMS-diazomethane	Toluene/Methanol	Room Temperature	1-2
2	Acetylation	Methyl 6-hydroxyangolensate, Acetic Anhydride, Pyridine, DMAP	Dichloromethane	Room Temperature	2-4

Table 2: Expected Quantitative and Analytical Data for **Methyl 6-acetoxyangolensate**

Parameter	Expected Value
Yield	85-95%
Purity (by HPLC)	>98%
Appearance	White to off-white solid
Molecular Formula	C ₂₉ H ₃₆ O ₉
Molecular Weight	528.59 g/mol
Mass Spectrometry (ESI-MS)	m/z 529.2381 [M+H] ⁺ , 551.2200 [M+Na] ⁺
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~2.10 (s, 3H, -OCOCH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~170.0 (-OCOCH ₃), ~21.0 (-OCOCH ₃)

Experimental Workflow Visualization



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References

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